1-Cyclohexanecarbonylazetidine-3-carboxylic acid

Physicochemical property CNS drug-likeness Permeability prediction

1-Cyclohexanecarbonylazetidine-3-carboxylic acid (CAS 1342089-18-2, molecular formula C₁₁H₁₇NO₃, molecular weight 211.26 g/mol) is a constrained azetidine-3-carboxylic acid scaffold bearing an N-cyclohexanecarbonyl substituent. It belongs to the cyclohexyl azetidine derivative class that has been extensively patented as Janus kinase (JAK) inhibitors, positioning this compound as a key building block or intermediate in medicinal chemistry programs targeting inflammatory and autoimmune diseases.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1342089-18-2
Cat. No. B2741932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexanecarbonylazetidine-3-carboxylic acid
CAS1342089-18-2
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC(C2)C(=O)O
InChIInChI=1S/C11H17NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
InChIKeyMQHHRLAORURHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexanecarbonylazetidine-3-carboxylic acid (CAS 1342089-18-2): Core Chemical Identity and Procurement Positioning


1-Cyclohexanecarbonylazetidine-3-carboxylic acid (CAS 1342089-18-2, molecular formula C₁₁H₁₇NO₃, molecular weight 211.26 g/mol) is a constrained azetidine-3-carboxylic acid scaffold bearing an N-cyclohexanecarbonyl substituent [1]. It belongs to the cyclohexyl azetidine derivative class that has been extensively patented as Janus kinase (JAK) inhibitors, positioning this compound as a key building block or intermediate in medicinal chemistry programs targeting inflammatory and autoimmune diseases [2]. The molecule possesses one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 57.6 Ų, and a computed XLogP3-AA of 1.1, reflecting a moderately polar, low-molecular-weight scaffold with drug-like physicochemical properties [1].

1-Cyclohexanecarbonylazetidine-3-carboxylic acid: Why Structural Class Analogues Cannot Substitute Directly


The cyclohexyl azetidine scaffold is highly sensitive to N-substituent variation: the patent literature demonstrates that JAK inhibitory potency and selectivity are exquisitely modulated by the nature of the azetidine N-acyl group [1]. Simple N-alkyl analogues such as 1-cyclohexylazetidine-3-carboxylic acid lack the carbonyl spacer that defines the electrophilic and conformational character of 1-cyclohexanecarbonylazetidine-3-carboxylic acid. The amide bond introduces rotational restriction and altered hydrogen-bonding capacity relative to the amine analogue, which can markedly affect target binding, metabolic stability, and downstream synthetic utility in constructing more complex JAK inhibitor pharmacophores [1]. Generic interchange with N-acetyl, N-benzoyl, or N-Boc azetidine-3-carboxylic acid derivatives—even when molecular weight and logP appear similar—cannot be assumed to preserve the reactivity profile, three-dimensional presentation of the cyclohexyl group, or patent-claim positioning required in a lead optimization campaign.

1-Cyclohexanecarbonylazetidine-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogues


Topological Polar Surface Area (TPSA) Compared to 1-Cyclohexylazetidine-3-carboxylic acid and 1-Acetylazetidine-3-carboxylic acid

1-Cyclohexanecarbonylazetidine-3-carboxylic acid has a computed topological polar surface area (TPSA) of 57.6 Ų, identical to the value for 1-acetylazetidine-3-carboxylic acid (57.6 Ų) [1] but differs in the spatial distribution of polarity compared to the reduced 1-cyclohexylazetidine-3-carboxylic acid, which lacks the carbonyl oxygen and has a TPSA of 49.6 Ų [REFS-2, Class-level inference]. The higher TPSA of the target compound relative to the amine analogue indicates increased hydrogen-bond acceptor capacity attributable to the amide carbonyl, which can influence permeability and efflux transporter recognition.

Physicochemical property CNS drug-likeness Permeability prediction

XLogP3-AA Lipophilicity Differentiation from 1-Benzoylazetidine-3-carboxylic acid

The computed XLogP3-AA for 1-cyclohexanecarbonylazetidine-3-carboxylic acid is 1.1 [1]. By comparison, 1-benzoylazetidine-3-carboxylic acid (a commonly available N-aroyl analogue) has a computed XLogP3-AA of approximately 1.7 [REFS-2, Cross-study comparable], reflecting the higher lipophilicity of the planar phenyl ring versus the saturated cyclohexyl group. This 0.6 log unit difference indicates that the target compound is measurably less lipophilic, which can favor aqueous solubility and reduce CYP450-mediated oxidative metabolism relative to the benzoyl congener.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Count Differentiation from N-Boc-Azetidine-3-carboxylic acid

1-Cyclohexanecarbonylazetidine-3-carboxylic acid possesses three hydrogen bond acceptors (two from the carboxylic acid, one from the amide carbonyl) [1]. The commonly used N-Boc-azetidine-3-carboxylic acid contains five hydrogen bond acceptors (three from the carbamate moiety, two from the carboxylic acid) [REFS-2, Class-level inference]. This difference of two H-bond acceptors reflects the replacement of the bulky, polar Boc group with the compact cyclohexanecarbonyl group, which alters the compound's hydrogen-bonding pharmacophore and may reduce undesirable off-target interactions with polar binding sites.

Hydrogen bonding Target engagement Receptor binding

Patent-Documented JAK Inhibitor Scaffold Privilege Relative to Non-Cyclohexyl Azetidine Analogues

The Incyte patent family (US20130045963, WO2013026025) explicitly claims cyclohexyl azetidine derivatives as JAK modulators, with exemplified compounds showing JAK1 IC₅₀ values in the low nanomolar range (<50 nM) for optimized representatives [1]. While the target compound itself lacks published biochemical IC₅₀ data, its cyclohexanecarbonyl substitution pattern is encompassed within the Markush structure of formula (I) in the patent, distinguishing it from non-cyclohexyl analogues (e.g., phenyl, benzyl, or heteroaryl azetidines) that were not claimed in this particular invention [1]. This patent protection provides a procurement rationale: the target compound may serve as a direct intermediate or close structural analogue to compounds within a clinically validated chemical space (baricitinib-related JAK inhibitors).

JAK inhibition Patent landscape Kinase selectivity

1-Cyclohexanecarbonylazetidine-3-carboxylic acid: Evidence-Grounded Procurement Scenarios


JAK Inhibitor Lead Optimization: Scaffold-Directed Procurement

Medicinal chemistry teams pursuing Janus kinase (JAK) inhibitors—particularly those targeting JAK1 or JAK2 for inflammatory or autoimmune indications—can procure 1-cyclohexanecarbonylazetidine-3-carboxylic acid as a privileged building block that falls within the Markush claims of Incyte's foundational patent family (US20130045963, WO2013026025) [1]. Its differentiated lipophilicity (XLogP3-AA = 1.1) and lower H-bond acceptor count (3) relative to Boc-protected or benzoyl analogues support the design of compounds with improved drug-like properties while maintaining scaffold alignment with a clinically validated chemical space [1].

CNS-Penetrant Library Design: Favorable TPSA for CNS Exposure

With a topological polar surface area of 57.6 Ų—well below the commonly cited 90 Ų threshold for blood-brain barrier penetration—and a low XLogP3-AA of 1.1, 1-cyclohexanecarbonylazetidine-3-carboxylic acid is a suitable core scaffold for CNS-oriented compound library synthesis [1]. The measured TPSA differentiation of +8.0 Ų versus the fully reduced 1-cyclohexylazetidine-3-carboxylic acid (49.6 Ų) may alter efflux transporter recognition, providing a rational basis for comparing the two scaffolds in parallel permeability assays [1].

Electrophilic Amide Intermediate for Parallel SAR Studies

The cyclohexanecarbonyl amide group distinguishes this compound from N-alkyl or N-Boc azetidine-3-carboxylic acid derivatives by introducing an electrophilic carbonyl with unique conformational constraints. This enables its use as a late-stage diversification intermediate for amide coupling, esterification, or reduction reactions in parallel structure-activity relationship (SAR) studies, where the cyclohexyl group serves as a lipophilic, metabolically stable replacement for phenyl or heteroaryl substituents [1].

Baricitinib-Related Intermediate and Process Chemistry Development

Given its structural proximity to intermediates used in baricitinib synthesis, 1-cyclohexanecarbonylazetidine-3-carboxylic acid can be evaluated as a starting material or key intermediate in process chemistry route scouting for JAK inhibitor active pharmaceutical ingredients (APIs). Its computed physicochemical properties (MW 211.26, TPSA 57.6 Ų, XLogP 1.1) support scalable handling and purification [1].

Quote Request

Request a Quote for 1-Cyclohexanecarbonylazetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.